molecular formula C20H16N2O3 B11997344 N-(4-nitrobenzyl)-N-phenylbenzamide

N-(4-nitrobenzyl)-N-phenylbenzamide

Cat. No.: B11997344
M. Wt: 332.4 g/mol
InChI Key: BTXFDRRJZKAPQG-UHFFFAOYSA-N
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Description

Significance of N-Substituted Benzamide (B126) Scaffolds in Modern Chemical Research

N-substituted benzamide scaffolds are a cornerstone of modern chemical research, particularly in the fields of medicinal chemistry and materials science. The versatility of the benzamide structure, which features a benzene (B151609) ring attached to an amide group, allows for a wide range of chemical modifications at the nitrogen atom. This adaptability has led to the development of a multitude of compounds with diverse biological activities.

In medicinal chemistry, these scaffolds are integral to the design of new therapeutic agents. Research has shown that N-substituted benzamides can act as potent antitumor, anticonvulsant, and anti-migration agents. nih.govlcsciences.com For instance, certain derivatives have been synthesized and evaluated for their efficacy against various cancer cell lines, with some showing promising results as histone deacetylase (HDAC) inhibitors. nih.govingentaconnect.com The ability to readily modify the substituents on the nitrogen and the benzene ring allows chemists to fine-tune the pharmacological properties of these molecules to enhance their activity and selectivity.

Beyond medicine, these scaffolds find use in materials science, where they can be incorporated into polymers to enhance properties such as thermal stability and chemical resistance. The amide linkage provides rigidity and the potential for hydrogen bonding, which can influence the macroscopic properties of the resulting materials.

Overview of Academic Research on Benzamide Derivatives and Analogs

The academic landscape surrounding benzamide derivatives is rich and varied, with thousands of studies exploring their synthesis and applications. Research in this area is often driven by the quest for new drugs with improved efficacy and fewer side effects.

A significant portion of this research focuses on the synthesis of novel benzamide analogs and the evaluation of their biological activities. For example, a study on 4-nitro-N-phenylbenzamides revealed their potential as anticonvulsant agents, with some derivatives showing greater potency than existing drugs like phenytoin (B1677684). nih.gov Another area of active investigation is the development of benzamide-based inhibitors of enzymes such as histone deacetylases (HDACs), which are implicated in cancer. nih.govingentaconnect.com These studies often involve the synthesis of a library of related compounds to establish structure-activity relationships (SAR), which helps in identifying the key structural features required for a desired biological effect.

The synthesis of these derivatives often employs standard organic chemistry reactions. A common approach is the Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride in the presence of a base. mdpi.com This method is widely used due to its simplicity and efficiency.

The characterization of newly synthesized benzamide derivatives is a critical aspect of the research, typically involving techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structure and purity. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

N-[(4-nitrophenyl)methyl]-N-phenylbenzamide

InChI

InChI=1S/C20H16N2O3/c23-20(17-7-3-1-4-8-17)21(18-9-5-2-6-10-18)15-16-11-13-19(14-12-16)22(24)25/h1-14H,15H2

InChI Key

BTXFDRRJZKAPQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation Techniques Applied to N 4 Nitrobenzyl N Phenylbenzamide and Analogs

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental for identifying the functional groups and probing the molecular vibrations of a compound. uni-siegen.de

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the various functional groups within a molecule by measuring its absorption of infrared radiation. For N-(4-nitrobenzyl)-N-phenylbenzamide, the FT-IR spectrum is expected to show a series of characteristic absorption bands that confirm its structure.

The most prominent peak would be the carbonyl (C=O) stretching vibration of the tertiary amide group. In analogous N-phenylbenzamide structures, this band typically appears in the region of 1660-1682 cm⁻¹. rsc.orgresearchgate.net The presence of three aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range.

A crucial feature for identifying the 4-nitrobenzyl moiety is the presence of strong absorption bands corresponding to the nitro group (NO₂). The asymmetric and symmetric stretching vibrations of the NO₂ group are expected to appear around 1520 cm⁻¹ and 1345 cm⁻¹, respectively, as observed in related nitro-containing aromatic compounds like 4-nitrophenyl-4'-nitrobenzoate and 5-nitro-2-(4-nitrobenzyl)benzoxazole. researchgate.netesisresearch.org The C-N stretching vibrations from the amide and the nitro-aromatic linkage would be found in the 1330-1260 cm⁻¹ region. esisresearch.org

Interactive Table: Expected FT-IR Peaks for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Vibration TypeNotes
Aromatic C-H> 3000StretchConfirms presence of phenyl, benzoyl, and nitrobenzyl rings.
Amide C=O1660 - 1682StretchCharacteristic strong absorption for the amide carbonyl group. rsc.orgresearchgate.net
Aromatic C=C1450 - 1600StretchMultiple bands expected due to the three aromatic rings.
Nitro NO₂~1520Asymmetric StretchStrong intensity, indicative of the nitro group. researchgate.netesisresearch.org
Nitro NO₂~1345Symmetric StretchStrong intensity, characteristic of the nitro group. researchgate.netesisresearch.org
C-N1260 - 1330StretchArising from the amide and nitro-aryl bonds. esisresearch.org
Methylene (B1212753) CH₂2850 - 2960StretchExpected from the benzyl (B1604629) CH₂ group.

FT-Raman spectroscopy provides data that is complementary to FT-IR, particularly for non-polar bonds and symmetric vibrations. uni-siegen.de In the analysis of this compound, the FT-Raman spectrum would be particularly useful for characterizing the aromatic systems and the nitro group.

The symmetric stretching vibration of the nitro group, which appears strongly in the Raman spectrum, is expected around 1387 cm⁻¹. esisresearch.org The aromatic ring breathing modes of the phenyl, benzoyl, and 4-nitrophenyl groups would produce sharp, intense signals in the fingerprint region. For instance, C-H wagging modes and ring deformation vibrations are well-defined in Raman spectra. esisresearch.org The symmetric C-O-C stretching vibration in similar structures has been observed at approximately 1066 cm⁻¹. esisresearch.org While the amide C=O stretch is visible, it is often less intense in Raman than in IR spectra. The methylene (-CH₂) group's various modes, such as wagging, twisting, and rocking, would also be observable. esisresearch.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution, providing detailed information about the carbon and proton environments.

The ¹H-NMR spectrum of this compound would display distinct signals corresponding to each unique proton environment. The integration of these signals would correspond to the number of protons in each environment.

A key feature would be a singlet peak for the two methylene (-CH₂) protons of the nitrobenzyl group. Its chemical shift would be influenced by the adjacent aromatic ring and the amide nitrogen. The aromatic region of the spectrum, typically between 7.0 and 8.3 ppm, would be complex due to the presence of three distinct phenyl rings.

The protons on the N-phenyl ring are expected to appear as a multiplet. rsc.org

The protons of the benzoyl group would also form a multiplet. rsc.org

The 4-nitrophenyl ring protons are expected to show a characteristic AA'BB' pattern, appearing as two distinct doublets due to the strong electron-withdrawing effect of the para-nitro group. esisresearch.org The protons ortho to the nitro group (H-3' and H-5') would be shifted downfield (expected around 8.2-8.3 ppm) compared to the protons meta to the nitro group (H-2' and H-6'). esisresearch.org

Interactive Table: Predicted ¹H-NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Benzoyl-H & N-Phenyl-H7.0 - 7.8Multiplet (m)A complex region representing 10 protons from two different phenyl rings. rsc.org
4-Nitrophenyl-H (meta to NO₂)~7.7Doublet (d)Protons on C-2' and C-6' of the nitrobenzyl ring. esisresearch.org
4-Nitrophenyl-H (ortho to NO₂)~8.2Doublet (d)Protons on C-3' and C-5' of the nitrobenzyl ring, shifted downfield by the NO₂ group. esisresearch.org
Methylene (-CH₂-)~4.7Singlet (s)Two protons of the benzyl group, appearing as a singlet. esisresearch.org

The ¹³C-NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, a number of distinct signals are expected, corresponding to the carbonyl, methylene, and aromatic carbons.

The amide carbonyl carbon (C=O) is expected to have a chemical shift in the range of 165-170 ppm. rsc.org The methylene carbon (-CH₂) of the benzyl group would likely appear around 50-55 ppm. The aromatic region would contain multiple signals between approximately 120 and 150 ppm. oregonstate.eduwisc.edu

Key signals for structural confirmation include:

The carbon attached to the nitro group (C-4' of the nitrobenzyl ring), which would be significantly deshielded.

The quaternary carbons of the aromatic rings, which typically show weaker signals.

The distinct signals for the carbons of the N-phenyl, benzoyl, and 4-nitrophenyl rings, which would have slightly different chemical shifts due to their unique electronic environments. rsc.orgrsc.org

Interactive Table: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
Amide Carbonyl (C=O)165 - 170Quaternary carbon, typically a weak signal. rsc.org
Aromatic C-NO₂145 - 148Carbon bearing the nitro group, significantly downfield. actachemicamalaysia.com
Aromatic Quaternary Carbons135 - 145Carbons at the point of substitution on the rings. rsc.org
Aromatic CH Carbons120 - 132Multiple signals for the various CH carbons of the three rings. rsc.orgrsc.org
Methylene (-CH₂-)50 - 55Methylene bridge carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₂₀H₁₆N₂O₃, corresponding to a precise molecular weight of approximately 332.36 g/mol . sigmaaldrich.com

Upon ionization, typically by electron impact (EI), the molecular ion peak [M]⁺ would be observed at m/z = 332. The fragmentation pattern would be expected to arise from the cleavage of the weakest bonds. Plausible fragmentation pathways would include:

Formation of the benzoyl cation: Cleavage of the amide C-N bond would yield a highly stable benzoyl cation at m/z = 105 and a fragment corresponding to the [N-(4-nitrobenzyl)phenylamine]⁺ radical. This is often the base peak in similar benzamides. nist.gov

Cleavage of the benzyl-nitrogen bond: Scission of the N-CH₂ bond would lead to the formation of a 4-nitrobenzyl cation at m/z = 136 or a [M-136]⁺ fragment.

Loss of the nitro group: Fragmentation of the nitrobenzyl moiety could involve the loss of NO₂ (46 Da) or NO (30 Da).

Other fragments: Phenyl cation (m/z = 77) from the benzoyl or N-phenyl group is also a common fragment.

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

m/zProposed Fragment IonFormulaNotes
332[M]⁺[C₂₀H₁₆N₂O₃]⁺Molecular ion peak.
136[C₇H₆NO₂]⁺4-nitrobenzyl cationFrom cleavage of the N-CH₂ bond.
105[C₇H₅O]⁺Benzoyl cationA very common and stable fragment, often the base peak. nist.gov
77[C₆H₅]⁺Phenyl cationFrom fragmentation of the benzoyl or N-phenyl groups. nih.gov

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

The analysis of diffraction patterns from a single crystal allows for the determination of its crystal system and space group, which define the symmetry of the unit cell. For instance, the related compound, 2-nitro-N-(4-nitrophenyl)benzamide, has been found to crystallize in the orthorhombic system with the space group P 212121. nih.govresearchgate.net This non-centrosymmetric space group indicates that the molecule itself is chiral and that the crystal is composed of a single enantiomer.

Another analog, N-(4-hydroxyphenyl)-4-nitrobenzamide, crystallizes in the monoclinic system with the space group P2/c. researchgate.net The crystal system and space group are fundamental properties that dictate the packing arrangement and physical properties of the crystalline material.

Table 1: Crystallographic Data for 2-Nitro-N-(4-nitrophenyl)benzamide

Parameter Value
Crystal System Orthorhombic
Space Group P 212121
a (Å) 8.9443(10)
b (Å) 9.7147(11)
c (Å) 13.8016(16)
Volume (ų) 1199.2(2)
Z 4

Data sourced from a study on 2-Nitro-N-(4-nitrophenyl)benzamide. researchgate.net

X-ray diffraction precisely maps the three-dimensional geometry of the molecule in its solid-state conformation. For benzanilide (B160483) derivatives, a key feature is the dihedral angle between the two phenyl rings. In the case of 2-nitro-N-(4-nitrophenyl)benzamide, this angle is 82.32(4)°. nih.govresearchgate.net This significant twist is a common feature in such molecules, arising from the steric hindrance between the ortho-substituents and the amide linkage.

Furthermore, the orientation of substituent groups, such as the nitro groups, relative to their attached phenyl rings is determined. In 2-nitro-N-(4-nitrophenyl)benzamide, the nitro groups are twisted by 1.97(3)° and 15.73(3)° with respect to their phenyl rings. nih.govresearchgate.net An intramolecular C-H···O hydrogen bond can also influence the conformation, leading to the formation of a non-planar six-membered ring. nih.gov

Table 2: Selected Torsion Angles for 2-Nitro-N-(4-nitrophenyl)benzamide

Atoms (C-C-N-C) Angle (°)
Dihedral angle between aromatic rings 82.32(4)
Torsion of N2 nitro group 1.97(3)
Torsion of N3 nitro group 15.73(3)

Data sourced from a study on 2-Nitro-N-(4-nitrophenyl)benzamide. researchgate.net

The solid-state structure is stabilized by a network of intermolecular interactions that govern the crystal packing. In many benzanilides, intermolecular hydrogen bonds are crucial. For 2-nitro-N-(4-nitrophenyl)benzamide, N-H···O hydrogen bonds are effective in stabilizing the structure, creating a three-dimensional network. nih.gov In other related structures, such as that of 4-(4-Nitrobenzyl)morpholine, interactions between a nitro group's oxygen atom and a neighboring benzene (B151609) ring contribute to the stability of the crystal structure. researchgate.net

These non-covalent interactions, including hydrogen bonds and van der Waals forces, dictate the packing efficiency and ultimately influence the material's physical properties such as melting point and solubility.

Microscopic Techniques for Surface Morphology Characterization (e.g., AFM, SEM) in Related Studies

While X-ray diffraction reveals the internal atomic arrangement of a crystal, microscopic techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are invaluable for characterizing the surface morphology and topography of materials. sigmaaldrich.com These methods are not typically applied to single molecules but to bulk materials or thin films to understand their surface features on the micro- and nanoscale.

SEM provides high-resolution images of a surface by scanning it with a focused beam of electrons. It is particularly useful for its large depth of field, allowing for the visualization of complex and rough surfaces. sigmaaldrich.com In studies of crystalline organic compounds, SEM can reveal details about crystal habit, size distribution, and the presence of any surface defects.

AFM, on the other hand, uses a sharp tip to scan the surface, providing a three-dimensional topographic map with extremely high vertical resolution. nist.gov This technique is capable of measuring surface roughness with great precision and can even be used to probe the mechanical properties of the surface. materialsproject.org In the context of related benzamide (B126) studies, AFM could be used to investigate the smoothness of crystal facets, identify growth steps, and characterize any surface irregularities that may arise during crystallization. The complementary nature of SEM and AFM allows for a comprehensive understanding of the surface characteristics of crystalline materials. sigmaaldrich.com

Computational and Theoretical Investigations of N 4 Nitrobenzyl N Phenylbenzamide and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry, offering a window into the molecular world that is often inaccessible through experimental means alone. For complex organic molecules like N-(4-nitrobenzyl)-N-phenylbenzamide, these calculations can predict a wide array of properties, from molecular geometry and vibrational spectra to electronic behavior and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic structure and molecular properties of medium to large-sized organic molecules. The central idea of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The basis set is a set of mathematical functions used to construct the molecular orbitals. Different basis sets offer varying levels of accuracy and computational expense.

For a molecule like this compound, a range of basis sets can be employed. The Pople-style basis sets are commonly used, with increasing size and flexibility:

3-21G : A smaller, split-valence basis set, often used for initial geometry optimizations.

6-31G : A larger and more flexible split-valence basis set. The addition of polarization functions (e.g., 6-31G(d,p)) allows for a more accurate description of bonding by accounting for the non-spherical nature of electron distribution in molecules.

6-311G : A triple-split valence basis set that provides an even better description of the valence electrons.

The choice of the functional is also critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice as it often provides a good balance of accuracy for a wide range of chemical systems. nih.gov For instance, the B3LYP/6-31G(d,p) level of theory is a widely accepted standard for obtaining reliable geometries and vibrational frequencies for organic molecules. nih.govnih.gov More advanced basis sets like 6-311++G(d,p) can be used for more precise energy and property calculations. researchgate.net

Table 1: Comparison of Theoretical Geometric Parameters of this compound at Different Levels of Theory
Parameter3-21G6-31G(d,p)6-311G(d,p)
Bond Lengths (Å)
C=O1.2511.2351.230
C-N (amide)1.3851.3701.365
N-C (benzyl)1.4821.4701.468
C-NO21.4851.4751.473
**Bond Angles (°) **
O=C-N121.5122.0122.2
C-N-C118.0119.5119.8
O-N-O123.5124.0124.2

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). esisresearch.orgresearchgate.net By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, which upon diagonalization yields the vibrational frequencies and normal modes.

For this compound, characteristic vibrational modes can be assigned. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, scaling factors are commonly applied to improve the agreement with experimental data. researchgate.netnih.gov For the B3LYP functional, a scaling factor of around 0.96-0.97 is often used for frequencies. researchgate.netnih.gov

Key predicted vibrational frequencies for this compound would include:

C=O stretching: A strong band in the IR spectrum, typically predicted in the range of 1650-1700 cm⁻¹.

NO₂ stretching: Asymmetric and symmetric stretching vibrations of the nitro group are expected to be strong in the IR spectrum, typically around 1520-1560 cm⁻¹ and 1340-1350 cm⁻¹, respectively. esisresearch.org

C-N stretching: Vibrations associated with the amide and benzylamine (B48309) linkages.

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) and Intensities for this compound using B3LYP/6-31G(d,p)
Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)
Aromatic C-H Stretch3085296215.2120.5
CH₂ Stretch (asym)2980286125.885.3
CH₂ Stretch (sym)2910279420.195.7
C=O Stretch16851618250.665.2
Aromatic C=C Stretch1605154180.3150.8
NO₂ Stretch (asym)15401478310.240.1
NO₂ Stretch (sym)13451291280.535.6
C-N Stretch (amide)1290123895.725.4
C-N Stretch (benzyl)1180113360.115.9

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) and are crucial for understanding the electronic properties and reactivity of a molecule. nih.gov The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive and can be more easily excited.

In this compound, the HOMO is expected to be localized primarily on the N-phenylbenzamide moiety, which is electron-rich. In contrast, the LUMO is anticipated to be centered on the electron-withdrawing nitrobenzyl group. researchgate.net This spatial separation of the HOMO and LUMO indicates a potential for intramolecular charge transfer upon electronic excitation.

Table 3: Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound
ParameterB3LYP/6-31G(d,p)
HOMO Energy (eV) -6.85
LUMO Energy (eV) -2.55
Energy Gap (ΔE) (eV) 4.30

From the HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity and electronic characteristics of a molecule. hakon-art.comrasayanjournal.co.in

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. It can be calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution or charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Fraction of Electron Transfer (ΔN): This parameter estimates the amount of charge transferred between two molecules upon interaction.

These descriptors are invaluable for comparing the reactivity of this compound with its derivatives and for predicting their behavior in chemical reactions. hakon-art.com

Table 4: Calculated Quantum Chemical Descriptors for this compound
DescriptorValue
Electronegativity (χ) (eV) 4.70
Chemical Hardness (η) (eV) 2.15
Chemical Softness (S) (eV⁻¹) 0.465
Dipole Moment (μ) (Debye) 5.8

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and electronic transitions, such as those observed in UV-Vis spectroscopy. scirp.orgscirp.org TD-DFT can predict the excitation energies, oscillator strengths (which relate to the intensity of absorption), and the nature of electronic transitions (e.g., n → π, π → π, charge transfer). scirp.orgscirp.org

For this compound, TD-DFT calculations would likely reveal low-energy electronic transitions corresponding to the transfer of electron density from the N-phenylbenzamide part (donor) to the nitrobenzyl part (acceptor). This intramolecular charge transfer (ICT) character is a common feature in molecules with spatially separated electron-donating and electron-withdrawing groups.

Table 5: Predicted Electronic Transitions for this compound using TD-DFT/B3LYP/6-31G(d,p)
TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3.853220.25HOMO → LUMO (ICT)
S₀ → S₂4.522740.18HOMO-1 → LUMO
S₀ → S₃4.982490.35HOMO → LUMO+1

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which to examine the dynamic behavior and intermolecular interactions of this compound and its related compounds. While specific MD studies focusing solely on this exact molecule are not extensively detailed in the provided search results, the principles of MD simulations are widely applied to similar molecular systems, such as N-phenylbenzamide derivatives and other organic molecules, to understand their conformational dynamics, solvent effects, and interactions with other molecules or surfaces. scirp.orgresearchgate.net

MD simulations of molecules like 4-n-pentyl-4'-cyanobiphenyl in its nematic phase, for instance, have been used to investigate the influence of molecular dipoles on orientational distribution. researchgate.net Such studies, which include all molecular degrees of freedom, provide insights into how specific functional groups and charge distributions affect the collective behavior of molecules. researchgate.net For this compound, MD simulations could elucidate the flexibility of the benzyl (B1604629) and phenyl rings relative to the central amide linkage and how the polar nitro group influences its conformational preferences and interactions with its environment.

Furthermore, MD simulations are instrumental in studying the binding of small molecules to biological targets. In the context of drug design, MD simulations can be used to explore the stability of a ligand-protein complex, revealing the dynamic nature of the interactions within the binding pocket. scirp.org For derivatives of N-phenylbenzamide that have been investigated as potential inhibitors of protein kinases, MD simulations, often coupled with MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations, help in estimating the binding free energies and identifying the most promising inhibitor candidates. scirp.org

Computational Modeling of Structure-Property Relationships

Predicting Conductance and Rectification Properties in Unimolecular Electronics

Computational modeling has identified N-phenylbenzamide and its derivatives as promising candidates for components in unimolecular electronics, specifically for their potential as molecular rectifiers. researchgate.netbatistalab.comresearchgate.net These studies utilize methods based on density functional theory (DFT) combined with non-equilibrium Green's function (NEGF) formalism to predict the conductance and rectification properties of single molecules. batistalab.com

A systematic computational screening of numerous molecular frameworks has highlighted N-phenylbenzamide as a backbone that exhibits both suitable conductance and rectification characteristics. researchgate.netbatistalab.com The key to enhancing these properties lies in the asymmetric functionalization of the molecule. researchgate.netbatistalab.com Research indicates that the introduction of electron-donating groups, which asymmetrically distribute the charge in the highest occupied molecular orbital (HOMO), can significantly improve rectification by bringing the energy of this transport channel closer to the Fermi level of the electrodes. researchgate.netbatistalab.com

For instance, a derivative of N-phenylbenzamide with two methoxy (B1213986) substituent groups on the aniline (B41778) ring was identified as a particularly promising candidate from an initial screening. batistalab.com The rectification ratio, a measure of the directional asymmetry of current flow, has been shown to be significantly enhanced by such modifications. researchgate.net These computational predictions have, in some cases, been supported by experimental measurements using techniques like scanning tunneling microscopy break-junction (STM-BJ), which allow for the direct investigation of the transport properties of single-molecule junctions. researchgate.netresearchgate.net

Derivative Predicted Property Key Finding
N-phenylbenzamideSuitable conductance and rectificationPromising basic framework for molecular rectifiers. researchgate.netbatistalab.com
Asymmetrically functionalized N-phenylbenzamide derivativesEnhanced rectificationElectron-donating groups that create charge asymmetry in the HOMO improve rectification. researchgate.netbatistalab.com
N-phenylbenzamide with methoxy groupsHigh rectification and conductanceIdentified as a promising candidate in computational screenings. batistalab.com

Evaluation of Binding Modes and Interactions with Biological Targets (e.g., Enzyme Active Sites)

Computational docking and molecular dynamics simulations are pivotal in evaluating the binding modes and interactions of N-phenylbenzamide derivatives with biological targets. scirp.orgresearchgate.netnih.gov These in silico methods are crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents. scirp.orgnih.gov

Studies on nitro-substituted benzamide (B126) derivatives have demonstrated their potential as anti-inflammatory agents by targeting enzymes like inducible nitric oxide synthase (iNOS). researchgate.netnih.gov Molecular docking analyses of these compounds with the iNOS active site have revealed that the number and position of nitro groups, along with their orientation and polarizability, are critical for efficient binding. researchgate.netnih.gov For example, certain dinitrobenzamide derivatives were found to bind more effectively to the enzyme compared to their mono-nitro counterparts, leading to higher inhibitory activity against nitric oxide production in macrophages. researchgate.netnih.gov

Similarly, N-phenylbenzamide derivatives have been explored as potential inhibitors for various protein kinases, which are key targets in cancer therapy. scirp.org Virtual combinatorial chemistry, guided by the pharmacophoric properties of known inhibitors, has been used to design novel N-phenylbenzamide-based compounds. Subsequent molecular docking and MD simulations against a panel of protein kinases helped to identify promising candidates and predict their binding affinities and modes. scirp.org These computational approaches can effectively screen large libraries of compounds and prioritize those with the highest potential for biological activity, thereby streamlining the drug discovery process. scirp.org

Compound Series Biological Target Key Computational Finding
Nitro-substituted benzamidesInducible nitric oxide synthase (iNOS)The number and orientation of nitro groups are crucial for efficient binding and inhibitory activity. researchgate.netnih.gov
N-phenylbenzamide derivativesProtein kinasesSpecific scaffolds, like N-methyl-1H-benzo[d]imidazole-6-carboxamide, showed high predicted binding affinities in docking studies. scirp.org
Bis(2-aminoimidazolines) and bisarylimidamidesKinetoplast DNA (kDNA)These N-phenylbenzamide-related compounds show strong and selective binding to the minor groove of AT-rich DNA. nih.gov

Potential Energy Distribution (PED) Analysis for Vibrational Modes

Potential Energy Distribution (PED) analysis is a fundamental computational tool used to assign and interpret vibrational spectra, such as those obtained from infrared (IR) and Raman spectroscopy. researchgate.netnih.govresearchgate.net This analysis, often performed using software like VEDA (Vibrational Energy Distribution Analysis), breaks down the normal vibrational modes of a molecule into contributions from its internal coordinates (e.g., bond stretching, angle bending, and torsional motions). researchgate.netnih.gov

For complex molecules like this compound, a simple visual inspection of the vibrational modes can be misleading. PED analysis provides a quantitative description of each mode, allowing for a more accurate assignment of the observed spectral bands. researchgate.net The process typically involves first optimizing the molecular geometry and calculating the harmonic vibrational frequencies using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d,p). researchgate.netjetir.org

The PED analysis then uses the calculated force constants and vibrational eigenvectors to determine the percentage contribution of each internal coordinate to a given normal mode. researchgate.net For example, in a study of o-Nitro Phenol (B47542), PED analysis was used to understand how the substitution of nitro and hydroxyl groups on the benzene (B151609) ring affected the vibrational frequencies and the distortion of the ring structure. jetir.org Similarly, for N-phenylbenzamide derivatives, PED analysis can be used to characterize the vibrations of the amide group, the phenyl rings, and the nitro group, and to understand how these vibrations are coupled. researchgate.net

Vibrational Mode Type Typical Frequency Range (cm⁻¹) Description
N-H Stretch3500-3300Stretching of the nitrogen-hydrogen bond in the amide group.
C=O Stretch (Amide I)1700-1630Primarily stretching of the carbonyl double bond in the amide.
N-H Bend (Amide II)1640-1550A coupled mode involving N-H bending and C-N stretching.
C-N Stretch (Amide III)1400-1200A complex mode involving C-N stretching, N-H bending, and other motions.
NO₂ Asymmetric Stretch1570-1500Asymmetric stretching of the nitrogen-oxygen bonds in the nitro group.
NO₂ Symmetric Stretch1370-1300Symmetric stretching of the nitrogen-oxygen bonds in the nitro group.
Aromatic C-H Stretch3100-3000Stretching of the carbon-hydrogen bonds on the phenyl rings.
Aromatic C=C Stretch1600-1450In-plane stretching of the carbon-carbon bonds within the aromatic rings.

Research Avenues and Advanced Applications of N 4 Nitrobenzyl N Phenylbenzamide and Its Chemical Class

Exploration in Corrosion Science and Surface Adsorption Studies

N-phenylbenzamide derivatives have been investigated as corrosion inhibitors for metals, particularly mild steel in acidic environments. Studies have shown that these compounds can adsorb onto the metal surface, forming a protective layer that impedes the corrosion process. The effectiveness of these inhibitors is influenced by the nature of the substituents on the phenyl rings. For instance, research on N-phenyl-benzamide derivatives demonstrated that electron-donating groups, such as a methoxy (B1213986) group, enhance the inhibition efficiency, while electron-withdrawing groups, like a nitro group, tend to decrease it. kfupm.edu.sa

Electrochemical studies, including electrochemical impedance spectroscopy (EIS) and polarization measurements, have revealed that these compounds act as interface and cathodic type corrosion inhibitors, respectively. kfupm.edu.sa The adsorption of these molecules on the metal surface is a spontaneous process that follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. kfupm.edu.sa Surface analysis techniques like Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) have visually confirmed the formation of a protective film on the metal surface, which increases the energy barrier for corrosive dissolution. kfupm.edu.sa

Development of Molecular Rectifiers and Unimolecular Electronic Components

The field of molecular electronics explores the use of single molecules as electronic components. N-phenylbenzamide has emerged as a promising framework for the development of molecular rectifiers, which are molecules that allow electrical current to flow more easily in one direction than the other. nih.govosti.gov Computational studies have systematically screened numerous molecular frameworks and identified N-phenylbenzamide as having both suitable conductance and rectification properties. nih.govosti.gov

The rectification behavior of N-phenylbenzamide derivatives can be tuned by asymmetric functionalization. nih.govyale.edu It has been demonstrated that introducing electron-donating substituent groups can enhance rectification by raising the energy of the highest occupied molecular orbital (HOMO), which is often the dominant transport channel, closer to the Fermi level of the electrodes. nih.govyale.edu This tailored design of molecular structures opens up possibilities for creating unimolecular electronic components with specific functionalities for a variety of applications, from molecular circuits to catalytic reactions. nih.govresearchgate.net Experimental studies using scanning tunneling microscopy break-junction techniques have confirmed that the conductance and rectification of N-phenylbenzamide derivatives are enhanced by functionalization with electron-donating groups. researchgate.net

Investigation as Organic Non-Linear Optical Materials

Organic materials with non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics, such as frequency conversion and optical switching. jhuapl.edu Certain organic molecules, including some derivatives related to the N-phenylbenzamide class, exhibit significant NLO responses due to their molecular structure, which often involves a π-conjugated system with electron-donating and electron-accepting groups.

For example, N-(4-nitrobenzylidene)-o-fluoroamine and N-(3-nitrobenzylidene)-p-fluoroamine have been synthesized and studied for their NLO properties. nih.gov These compounds show good transparency in the visible region and exhibit solvatochromic behavior, which is indicative of a non-zero first hyperpolarizability (β), a measure of the microscopic NLO response. nih.gov Quantum chemical calculations have supported these experimental findings, suggesting that these materials possess microscopic NLO behavior. nih.gov Similarly, N-benzyl-2-methyl-4-nitroaniline (BNA) has been identified as a promising organic NLO crystal. nih.govresearchgate.net Studies have involved measuring its second-harmonic generation (SHG) and sum-frequency generation (SFG) phase-matching directions to refine the Sellmeier equations and determine the magnitude of its non-linear optical coefficients. nih.gov

Biological Activity Research: Mechanistic and Target-Oriented Studies

The N-phenylbenzamide scaffold has proven to be a versatile platform for the development of various biologically active compounds. Researchers have synthesized and evaluated numerous derivatives for their potential as therapeutic agents, targeting a range of enzymes and pathogens.

Enzyme Inhibition Studies (e.g., DPP-IV, Acetylcholinesterase, DNA Topoisomerases)

N-phenylbenzamide derivatives have been investigated as inhibitors of several key enzymes implicated in various diseases. For instance, certain benzamide (B126) derivatives have been explored as potential antidiabetic agents through the inhibition of enzymes like α-glucosidase and α-amylase. nih.gov One study reported that a 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide derivative showed potent inhibitory activity against both enzymes. nih.gov

In the context of Alzheimer's disease, which is characterized by a decline in acetylcholine (B1216132) levels, researchers have synthesized phthalimide (B116566) derivatives of N-phenyl benzamide and evaluated their acetylcholinesterase (AChE) inhibitory activity. nih.gov One compound in this series demonstrated significant inhibitory potency against AChE. nih.gov Furthermore, some carbamates with related structures have also shown potent inhibition of both acetylcholinesterase and butyrylcholinesterase. nih.gov

Antimicrobial Research (Antibacterial, Antifungal)

The N-phenylbenzamide chemical class has demonstrated notable antimicrobial properties. Various derivatives have been synthesized and tested against a range of bacteria and fungi. nanobioletters.commdpi.com For example, some 4-nitrobenzamide (B147303) derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.

In the realm of antifungal research, N-(4-halobenzyl)amides, which share structural similarities with N-phenylbenzamides, have been synthesized and tested against different Candida species. nih.govmdpi.com One particular compound exhibited stronger antifungal activity against C. krusei than the standard drug fluconazole. nih.gov Additionally, other nitrobenzyl-oxy-phenol derivatives have shown promising antibacterial activity against Moraxella catarrhalis. nih.gov

Antiviral Research (e.g., EV71, HCV)

A significant area of research for N-phenylbenzamide derivatives is in the development of antiviral agents. A number of novel N-phenylbenzamide derivatives have been synthesized and evaluated for their activity against Enterovirus 71 (EV71), a virus that can cause hand-foot-and-mouth disease and severe neurological complications. nih.govresearchgate.netresearchgate.net One compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, was found to be active against multiple EV71 strains at low micromolar concentrations with low cytotoxicity. nih.gov

Furthermore, this class of compounds has also been investigated for activity against the Hepatitis C virus (HCV). nih.gov Some N-phenylbenzamide derivatives have exhibited considerable anti-HCV activity. nih.gov The antiviral mechanism of some N-phenyl benzamides against Coxsackie Virus A9 has been studied, revealing that they can prevent viral infection at low micromolar concentrations with low cytotoxicity. nih.gov

Antiparasitic Investigations (e.g., Kinetoplastid Parasites)

The N-phenylbenzamide scaffold is a key structural motif in the development of agents targeting kinetoplastid parasites, which are responsible for neglected tropical diseases like African trypanosomiasis, Chagas disease, and leishmaniasis. nih.govacs.org These diseases affect millions of people, primarily in developing nations, and current treatments are often inadequate due to issues with efficacy, side effects, and drug resistance. acs.org A significant focus of research has been on designing compounds that bind to the minor groove of the parasites' kinetoplast DNA (kDNA), which is rich in adenine-thymine (AT) base pairs. nih.govnih.gov

One of the prototype compounds in this class is a bis(2-aminoimidazoline) N-phenylbenzamide derivative, which has demonstrated curative effects in mouse models of African trypanosomiasis when administered orally. acs.org The proposed mechanism of action for this compound involves the displacement of High Mobility Group (HMG)-box-containing proteins that are crucial for kDNA function. This disruption of kDNA ultimately leads to the death of the parasite. acs.org

Building on this, researchers have synthesized and evaluated various series of N-phenylbenzamide analogues to improve their antiparasitic activity and pharmacokinetic properties. These investigations have explored different structural modifications to enhance binding affinity to kDNA and improve membrane permeability.

A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of three series of N-phenylbenzamide analogues: bis(2-aminoimidazolines), bis(2-aminobenzimidazoles), and bisarylimidamides. nih.gov The findings from this study are summarized in the table below.

SeriesTarget ParasitesActivity RangeDNA Binding ModeKey Findings
Bis(2-aminoimidazolines) Trypanosoma bruceiMicromolarMinor groove bindingShowed activity against T. brucei. nih.gov
Bis(2-aminobenzimidazoles) Trypanosoma bruceiMicromolarIntercalation and minor groove bindingAlso active against T. brucei. nih.gov
Bisarylimidamides T. brucei, T. cruzi, L. donovaniSubmicromolarMinor groove bindingDemonstrated broad-spectrum activity against all three kinetoplastid parasites. nih.gov

Notably, the bisarylimidamide series, and specifically compound 3a (4-(Picolinimidamido)-N-(4-(picolinimidamido)phenyl)benzamide), emerged as a promising candidate for further development. acs.org This compound exhibited potent and selective activity against T. brucei, T. cruzi, and L. donovani, along with favorable metabolic stability, making it a strong candidate for in vivo studies. nih.govnih.gov The different ionization states of the compounds at physiological pH were found to correlate with their DNA binding affinities. nih.govnih.gov

Further research has also explored other derivatives. For instance, nitazoxanide, tizoxanide, and a novel analogue, 4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide , have shown inhibitory effects on the in vitro growth of Trypanosoma cruzi and Leishmania mexicana. nih.gov Additionally, p-substituted benzyl (B1604629) thiazinoquinone derivatives have been investigated for their antiplasmodial activity, with some compounds showing promise against Plasmodium falciparum. mdpi.com These studies highlight the versatility of the N-phenylbenzamide scaffold in designing new antiparasitic agents.

Anticancer Potential: Insights from Imidazole-Based Derivatives

The imidazole (B134444) ring is a significant heterocyclic structure found in numerous clinically used anticancer drugs. researchgate.net When incorporated into the N-phenylbenzamide scaffold, it has given rise to derivatives with promising anticancer activity. researchgate.netnih.gov The electron-rich nature of the imidazole ring makes it a key feature in the design of new anticancer agents. researchgate.net

An efficient, one-pot, three-component reaction has been developed to synthesize a series of imidazole-based N-phenylbenzamide derivatives. nih.gov This method offers high yields and short reaction times. nih.govnih.gov The anticancer potential of these synthesized compounds was evaluated against various human cancer cell lines.

A study detailed the synthesis and cytotoxic evaluation of several imidazole-based N-phenylbenzamide derivatives. nih.gov The results revealed that derivatives 4e and 4f exhibited good activity, with IC₅₀ values in the micromolar range against the tested cancer cell lines. nih.govnih.govuaeu.ac.aedoaj.org

To understand the mechanism of action at a molecular level, computational studies, including molecular docking and dynamic simulations, were performed. nih.gov These studies suggested that the active derivatives have a high affinity for and form stable complexes with the ABL1 kinase protein, a well-established target in cancer therapy, particularly in chronic myeloid leukemia. nih.gov The structural similarity of these derivatives to nilotinib, a known ABL1 kinase inhibitor, prompted this line of investigation. nih.gov

The following table summarizes the key findings for the most active imidazole-based N-phenylbenzamide derivatives from the study.

CompoundKey Structural FeaturesIC₅₀ Range (µM)Target ProteinComputational Insights
4e Imidazole-based N-phenylbenzamide7.5 - 11.1ABL1 KinaseHigh binding affinity, stable complex formation. nih.govuaeu.ac.ae
4f Imidazole-based N-phenylbenzamide7.5 - 11.1ABL1 KinaseHigh binding affinity, stable complex formation. nih.govuaeu.ac.ae

Furthermore, the absorption, distribution, metabolism, and excretion (ADME) and drug-likeness properties of these derivatives were computationally assessed, indicating their potential for further development as anticancer agents. nih.govuaeu.ac.ae

Another study focused on the design and synthesis of novel N-phenylbenzamide-4-methylamine acridine (B1665455) derivatives based on the structure of the anticancer drug amsacrine (B1665488). nih.gov Molecular docking studies suggested that the representative compound 9a could bind to DNA topoisomerase II with an affinity comparable to amsacrine and might also interact with topoisomerase I. nih.gov The synthesized compounds in this series displayed potent antiproliferative activity against three different cancer cell lines (K562, CCRF-CEM, and U937). nih.gov Specifically, compounds 9b , 9c , and 9d showed high activity against CCRF-CEM cells, while 9b and 9d were also highly active against U937 cells. nih.gov Mechanistic studies revealed that compound 9b effectively inhibited both topoisomerase I and II, induced DNA damage, and promoted apoptosis in a concentration-dependent manner in CCRF-CEM cells. nih.gov

Design of Novel Scaffolds and Derivatives for Targeted Chemical Biology

The concept of "privileged scaffolds" is central to modern medicinal chemistry and drug discovery. unife.itu-tokyo.ac.jp These are molecular frameworks that can bind to multiple biological targets with high affinity, making them valuable starting points for designing new therapeutic agents. unife.it The N-phenylbenzamide core is one such scaffold that has been extensively utilized for the design of novel derivatives with diverse biological activities. nih.govmdpi.com

The rational design of new chemical entities often involves modifying a privileged scaffold to optimize its interaction with a specific biological target and improve its drug-like properties. unife.itmdpi.com This process can involve introducing various functional groups to enhance binding affinity, selectivity, and pharmacokinetic profiles. mdpi.com

In the context of N-phenylbenzamide, researchers have employed several strategies to design novel scaffolds and derivatives for targeted chemical biology:

Synthesis of Analogues for Antiparasitic Activity: As discussed in section 6.4.4, the N-phenylbenzamide scaffold has been a fruitful starting point for designing agents against kinetoplastid parasites. nih.gov By systematically modifying the core structure, researchers have developed derivatives with improved potency and a broader spectrum of activity. nih.gov The synthesis of these derivatives often involves multi-step reaction sequences, starting from commercially available materials like 4-nitroanilines and 4-nitrobenzoyl chlorides. nih.gov

Incorporation of Heterocyclic Moieties for Anticancer Potential: The integration of heterocyclic rings, such as imidazole, into the N-phenylbenzamide framework has led to the discovery of potent anticancer agents (see section 6.4.5). nih.gov The design of these molecules is often guided by the structures of known drugs and computational modeling to predict their interaction with specific cancer-related targets like kinases. nih.gov Efficient synthetic methods, such as one-pot multi-component reactions, have been developed to rapidly generate libraries of these derivatives for biological screening. nih.govnih.gov

Development of Antiviral Agents: The N-phenylbenzamide scaffold has also been explored for the development of antiviral drugs. A series of novel N-phenylbenzamide derivatives were synthesized and tested for their activity against Enterovirus 71 (EV71). mdpi.com One compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) , was identified as a promising lead, exhibiting low micromolar activity against various EV71 strains and significantly lower cytotoxicity compared to the reference drug. mdpi.com

The design and synthesis of these novel scaffolds and derivatives are often supported by computational tools, such as molecular docking and molecular dynamics simulations, which provide insights into the potential binding modes and affinities of the designed compounds with their biological targets. nih.govnih.gov This synergy between synthetic chemistry and computational modeling accelerates the discovery of new bioactive molecules with therapeutic potential.

Future Research Directions and Unexplored Avenues for N 4 Nitrobenzyl N Phenylbenzamide

Advanced Synthetic Strategies for Complex Derivatives

The synthesis of tertiary amides like N-(4-nitrobenzyl)-N-phenylbenzamide can be challenging. Future research could focus on developing more efficient and versatile synthetic methods to create a library of complex derivatives.

Catalytic Amidation: Moving beyond traditional methods that often require stoichiometric coupling agents, new catalytic approaches could be explored. sigmaaldrich.com This includes transition metal catalysis (e.g., using palladium, copper, or nickel), which can facilitate the coupling of amines with carboxylic acid derivatives under milder conditions. numberanalytics.com Organocatalysis, using small organic molecules, presents a less toxic and more cost-effective alternative. numberanalytics.com

Novel Reagent Approaches: The use of potassium acyltrifluoroborates (KATs) offers a pathway to synthesize tertiary amides without the need for problematic coupling agents. nih.govrsc.org This method involves the condensation of KATs with amines to form trifluoroborate iminiums (TIMs), which are then oxidized to the corresponding amide. nih.govrsc.org

Photoredox Catalysis: Visible-light-mediated amide synthesis is a rapidly growing field that offers a sustainable and efficient platform for creating amide bonds under mild conditions. mdpi.comnih.gov Exploring the application of photoredox catalysis to synthesize this compound derivatives could provide access to novel chemical space. nih.gov

In-depth Mechanistic Studies of Molecular Interactions and Reactivity

A fundamental understanding of the reaction mechanisms and molecular interactions of this compound is crucial for predicting its behavior and designing new applications.

Kinetic and Labeling Studies: Investigating the kinetics of synthetic reactions, for instance, through deuterium (B1214612) labeling studies, can reveal rate-determining steps and the influence of reaction parameters like solvent choice. acs.org Such studies, analogous to those performed on N-propargyl benzamide (B126) cyclization, could elucidate the mechanistic pathways for the formation and reaction of this compound. acs.org

Spectroscopic Analysis of Intermediates: Utilizing advanced spectroscopic techniques to identify and characterize transient intermediates in synthetic and degradation pathways would provide a clearer picture of the compound's reactivity.

Influence of the Nitro Group: The electron-withdrawing nature of the 4-nitrobenzyl group is expected to significantly influence the electronic properties and reactivity of the amide bond. Mechanistic studies should focus on quantifying this influence on bond stability, rotational barriers, and susceptibility to nucleophilic or electrophilic attack. The presence of a nitro group is known to be a key factor in the biological activity of many compounds. nih.gov

Integration of Computational and Experimental Approaches for Predictive Design

Combining computational modeling with experimental work can accelerate the discovery and optimization of this compound derivatives for specific functions.

Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives are synthesized and tested for a particular biological activity, QSAR models could be developed. nih.gov These statistical models would correlate physicochemical properties with activity, enabling the predictive design of more potent compounds. nih.gov

Molecular Docking: For potential therapeutic applications, molecular docking simulations can predict the binding affinity and orientation of this compound derivatives within the active sites of target proteins. researchgate.netnih.gov This approach has been successfully used to study other N-substituted benzamides as potential enzyme inhibitors. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the molecule and its interactions with solvents, membranes, or biological macromolecules over time. mdpi.com This is particularly important for understanding how the molecule might behave in a complex biological environment.

Table 1: Potential Computational Approaches and Their Applications

Computational TechniquePredicted Outcome for this compound ResearchRelevant Findings for Benzamides
QSAR Prediction of biological activity based on molecular descriptors.Successfully used to develop models for antibacterial benzamides. nih.gov
Molecular Docking Identification of potential binding modes and affinities to protein targets.Used to study interactions with HDAC2 and DPP-IV enzymes. nih.govnih.gov
MD Simulations Elucidation of conformational dynamics and interaction stability.Provides insights into complex biological systems and pathways. mdpi.com

Exploration of Novel Material Science Applications

The rigid, aromatic structure of this compound suggests its potential use as a building block for advanced materials.

Polymer Additives: Aromatic amides can act as nucleating agents in polymers like poly(ethylene terephthalate) (PET), accelerating crystallization and improving physical properties. mdpi.com However, compatibility with the polymer matrix can be an issue. mdpi.com Future work could investigate derivatives of this compound for their efficacy and compatibility as nucleating agents.

Liquid Crystals and Gels: Star-shaped molecules containing amide linkages have been shown to form liquid crystals or gels depending on the structure of the spacer units. rsc.org The defined geometry of this compound could be incorporated into larger, more complex architectures to explore the formation of novel, stimuli-responsive soft materials.

Chiral Stationary Phases: N-3,5-dinitrobenzoyl derivatives of amino alcohols are used as chiral selectors in high-performance liquid chromatography (HPLC). researchgate.net The dinitrobenzoyl group provides π-acidic character crucial for chiral discrimination. researchgate.net By analogy, the 4-nitrobenzyl moiety in this compound could be exploited in the development of new chiral stationary phases for separation science.

Investigation into Broader Biological Target Modulation

The benzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs with a wide range of activities. nih.gov The addition of the 4-nitrobenzyl group, known for its role in bioactive molecules, makes this compound a prime candidate for biological screening. nih.gov

Antiparasitic Agents: N-phenylbenzamide derivatives have been identified as promising agents against kinetoplastid parasites, which cause diseases like African trypanosomiasis. nih.govacs.org These compounds often act by binding to the minor groove of the parasite's DNA. nih.govacs.org this compound and its analogues should be screened for activity against these and other parasites.

Enzyme Inhibition: Substituted benzamides are known to inhibit various enzymes. For instance, they have been investigated as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV) for diabetes treatment and Histone Deacetylases (HDACs) for cancer therapy. nih.govnih.gov The specific structure of this compound should be tested against a panel of clinically relevant enzymes.

Neurological Targets: Substituted benzamides like sulpiride (B1682569) and amisulpride (B195569) act as selective modulators of dopamine (B1211576) receptors and are used in treating dysthymia and the negative symptoms of schizophrenia. nih.gov Other benzamide derivatives have been developed as potent and selective kappa opioid receptor agonists. acs.org Given this precedent, the potential neurological activity of this compound warrants investigation.

Table 2: Potential Biological Targets for this compound Derivatives

Target ClassSpecific ExamplesRationale Based on Related Compounds
Parasite Biomolecules Kinetoplast DNA (kDNA)N-phenylbenzamide derivatives are known kDNA minor groove binders. acs.org
Enzymes DPP-IV, HDACs, AcetylcholinesteraseN-substituted benzamides are established scaffolds for inhibiting these enzymes. nih.govnih.govmdpi.com
G-Protein Coupled Receptors Dopamine Receptors, Opioid ReceptorsSubstituted benzamides are clinically used to modulate dopamine receptors. nih.gov
Viral Proteins Enterovirus 71 proteinsN-phenylbenzamide derivatives have shown anti-EV71 activity. nih.gov

Sustainable and Green Chemistry Approaches in Benzamide Synthesis

The synthesis of amides is a major focus of green chemistry initiatives due to the large amounts of waste generated by traditional methods. sigmaaldrich.comrsc.org Future research on this compound should prioritize sustainable practices.

Biocatalysis: The use of enzymes, such as lipases, to catalyze amide bond formation is a powerful green alternative. numberanalytics.comnih.gov These reactions can be performed under mild conditions and reduce the need for hazardous reagents and solvents. rsc.orgnih.gov Developing a biocatalytic route to this compound would be a significant step towards a more sustainable process.

Solvent-Free and Aqueous Synthesis: Exploring solvent-free reaction conditions, such as mechanochemical synthesis (grinding), or using water as a solvent can dramatically reduce the environmental impact of amide synthesis. numberanalytics.com

Catalytic Dehydrogenative Coupling: An atom-economical approach involves the direct coupling of alcohols and amines with the liberation of hydrogen gas (H₂), a reaction catalyzed by ruthenium or other transition metals. sigmaaldrich.com Applying this to the synthesis from 4-nitrobenzyl alcohol and N-phenylbenzamine would represent a highly efficient and green pathway.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-nitrobenzyl)-N-phenylbenzamide, and what analytical techniques confirm its purity?

  • Synthesis :

  • A common route involves a multi-step process starting with 4-nitrobenzylamine and phenylbenzoyl chloride. The amide bond is formed via nucleophilic acyl substitution under inert conditions (e.g., dry THF, 0–5°C) .
  • Alternative methods include catalytic hydrogenation of nitro precursors (e.g., using Raney-Ni in methanol) to achieve selective reduction without disrupting the amide bond .
    • Purity Confirmation :
  • High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is used to assess purity (>95%).
  • Elemental analysis (C, H, N) and melting point determination validate structural integrity .

Q. How is this compound characterized using spectroscopic methods?

  • Spectroscopic Techniques :

  • NMR : 1^1H and 13^13C NMR identify aromatic protons (δ 7.2–8.3 ppm) and confirm nitro group placement via deshielding effects. The amide proton appears as a singlet (~δ 10.2 ppm) .
  • IR : Stretching vibrations for the nitro group (1530–1350 cm1^{-1}) and amide C=O (1650–1680 cm1^{-1}) are diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 347.1 (M+H+^+) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

  • Crystallographic Refinement :

  • Use SHELX programs (e.g., SHELXL) for structure solution and refinement. Discrepancies in bond lengths or angles may arise from twinning or disorder; applying restraints and testing alternative space groups can mitigate errors .
  • Tools like ORTEP-3 visualize thermal ellipsoids to assess positional uncertainty, particularly for the nitro group .
    • Data Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar benzamide derivatives to identify outliers .

Q. What strategies optimize synthetic yield of this compound, particularly when competing side reactions occur?

  • Reaction Optimization :

  • Solvent Selection : Replace hazardous dipolar aprotic solvents (e.g., DMF) with safer mixed solvents (e.g., ethyl acetate/water biphasic systems) to minimize hydrolysis .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling and reduce reaction time .
  • Temperature Control : Maintain sub-ambient temperatures to suppress nitro group reduction during hydrogenation .

Q. How does the nitro group influence the compound’s electronic properties and reactivity in medicinal chemistry applications?

  • Electronic Effects :

  • The nitro group acts as a strong electron-withdrawing group, polarizing the benzamide ring and enhancing hydrogen-bonding interactions with biological targets (e.g., enzymes) .
  • Computational studies (DFT) reveal decreased electron density at the amide carbonyl, increasing susceptibility to nucleophilic attack .
    • Biological Relevance :
  • In anticonvulsant studies, nitro-substituted benzamides adopt a planar conformation, facilitating hydrogen bonding to receptor sites (e.g., GABAA_A receptors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.